molecular formula C19H17FN2O3S2 B2479862 N-(3-fluorophenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide CAS No. 1116017-56-1

N-(3-fluorophenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide

Cat. No.: B2479862
CAS No.: 1116017-56-1
M. Wt: 404.47
InChI Key: JSJDGOFUYPSPPO-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes a fluorophenyl group, a thiophene ring, and a sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the thiophene-2-carboxamide core, followed by the introduction of the fluorophenyl group and the sulfonamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production also emphasizes the optimization of reaction conditions to minimize waste and maximize output.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

N-(3-fluorophenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(3-fluorophenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide
  • N-(3-bromophenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide
  • N-(3-iodophenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide

Uniqueness

Compared to similar compounds, N-(3-fluorophenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

N-(3-fluorophenyl)-3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3S2/c1-13-6-8-16(9-7-13)27(24,25)22(2)17-10-11-26-18(17)19(23)21-15-5-3-4-14(20)12-15/h3-12H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJDGOFUYPSPPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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